2-butyl-5-chloro-1H-imidazole
Overview
Description
2-Butyl-5-chloro-1H-imidazole is an organic compound with a molecular formula of C5H7ClN2. It is a colorless, crystalline solid that has a melting point of 111-113 °C and a boiling point of 182-183 °C. 2-Butyl-5-chloro-1H-imidazole is a versatile organic compound with a wide range of applications in the fields of organic synthesis and medicinal chemistry.
Scientific Research Applications
General Applications in Organic Chemistry
Scientific Field
Application Summary
“2-butyl-5-chloro-1H-imidazole” is a type of imidazole, which is a key component in the synthesis of various functional molecules . These heterocycles are used in a variety of everyday applications .
Methods of Application
The specific methods of application depend on the desired functional molecule. The synthesis of substituted imidazoles, like “2-butyl-5-chloro-1H-imidazole”, often involves regiocontrolled synthesis . This process emphasizes the bonds constructed during the formation of the imidazole .
Results or Outcomes
The outcomes of these syntheses are functional molecules that have a wide range of applications. The specific results, including any quantitative data or statistical analyses, would depend on the particular synthesis process and the intended application .
Preparation of Symmetrical Esters
Scientific Field
Application Summary
“2-butyl-5-chloro-1H-imidazole-4-carboxaldehyde” may be used in the preparation of symmetrical esters of dialkyl 4-(2-butyl-5-chloro-1H-imidazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate .
Methods of Application
The specific methods of application involve chemical reactions to prepare the symmetrical esters. The exact procedures and technical details would depend on the specific ester being synthesized .
Results or Outcomes
The outcomes of these preparations are symmetrical esters that could have potential applications in pharmaceutical chemistry. The specific results, including any quantitative data or statistical analyses, would depend on the particular preparation process and the intended application .
Synthesis of Antitumor Compounds
Application Summary
“2-butyl-5-chloro-1H-imidazole” can be used in the synthesis of antitumor compounds . For instance, it can be used to synthesize 2-(5-butyl-3-chloro-1-substituted-1H-pyrrol-2-yl)-1H-benzo[d]imidazole .
Methods of Application
The specific methods of application involve chemical reactions to prepare the antitumor compounds. The exact procedures and technical details would depend on the specific compound being synthesized .
Results or Outcomes
The outcomes of these preparations are antitumor compounds that could have potential applications in cancer treatment. The specific results, including any quantitative data or statistical analyses, would depend on the particular preparation process and the intended application .
Development of New Drugs
Application Summary
Imidazole, the core structure of “2-butyl-5-chloro-1H-imidazole”, is an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Methods of Application
The specific methods of application involve chemical reactions to prepare the new drugs. The exact procedures and technical details would depend on the specific drug being synthesized .
Results or Outcomes
The outcomes of these preparations are new drugs that could have potential applications in various treatments. The specific results, including any quantitative data or statistical analyses, would depend on the particular preparation process and the intended application .
Losartan Impurity
Application Summary
“2-butyl-5-chloro-1H-imidazole” is used as an impurity in the production of Losartan , a medication used to treat high blood pressure .
Methods of Application
The specific methods of application involve chemical reactions to prepare Losartan. The exact procedures and technical details would depend on the specific drug being synthesized .
Results or Outcomes
The outcomes of these preparations are Losartan drugs that could have potential applications in treating high blood pressure. The specific results, including any quantitative data or statistical analyses, would depend on the particular preparation process and the intended application .
Fire Extinguishing Agent
Scientific Field
Application Summary
“2-butyl-5-chloro-1H-imidazole” can be used in fire extinguishing agents . It can be used in water spray, alcohol-resistant foam, dry chemical or carbon dioxide .
Methods of Application
The specific methods of application involve the use of “2-butyl-5-chloro-1H-imidazole” in fire extinguishing agents. The exact procedures and technical details would depend on the specific agent being used .
Results or Outcomes
The outcomes of these applications are fire extinguishing agents that could have potential applications in fire safety. The specific results, including any quantitative data or statistical analyses, would depend on the particular application process and the intended application .
properties
IUPAC Name |
2-butyl-5-chloro-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2/c1-2-3-4-7-9-5-6(8)10-7/h5H,2-4H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWOVHMHAGJPEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC=C(N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80441992 | |
Record name | 2-butyl-5-chloro-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80441992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-butyl-5-chloro-1H-imidazole | |
CAS RN |
158365-99-2 | |
Record name | 2-butyl-5-chloro-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80441992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.